[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylpyrazole moiety linked to an isopropoxypropylamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-isopropoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium ethoxide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound used as a precursor in various syntheses.
1,3-Dimethyl-5-aminopyrazole: Known for its applications in medicinal chemistry and as a ligand in coordination complexes.
Uniqueness
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylpyrazole moiety with an isopropoxypropylamine group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1855940-65-6 |
---|---|
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N3O.ClH/c1-10(2)16-7-5-6-13-8-12-9-14-15(4)11(12)3;/h9-10,13H,5-8H2,1-4H3;1H |
InChI Key |
BNJCVOVIMHHHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCCOC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.